Tandospirone cation
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Overview
Description
Tandospirone(1+) is an ammonium ion resulting from the addition of a proton to the piperazine nitrogen which is attached to the alkyl chain. The major species at pH 7.3. It is a conjugate acid of a tandospirone.
Scientific Research Applications
Neuroendocrine and Brain Receptor Interaction
Tandospirone cation, a selective 5-HT1A receptor agonist, has been studied for its impact on neuroendocrine responses and brain receptor interactions. A study by Nakayama et al. (2002) used positron emission tomography (PET) to explore the binding of [11C]WAY 100635, a radioligand for the 5-HT1A receptor, in the human brain. The research demonstrated that tandospirone has negligible effects on [11C]WAY 100635 binding despite its significant influence on neuroendocrine markers like growth hormone and body temperature, suggesting the need for new indices to evaluate the in vivo impact of agonists like tandospirone (Nakayama et al., 2002).
Application in Dementia and Alzheimer's Disease
A 2007 study by Sato et al. investigated the efficacy of tandospirone in treating behavioral and psychological symptoms of dementia (BPSD). The study found significant improvements in symptoms such as delusion, agitation, depression, anxiety, and irritability in patients with Alzheimer's type or vascular dementia. This points to the potential therapeutic application of tandospirone in managing BPSD (Sato et al., 2007).
Effects on Cognitive Function
Tandospirone has been researched for its cognitive enhancement properties, especially in schizophrenia. A study by Sumiyoshi et al. (2001) reported significant improvements in executive function and verbal memory in schizophrenia patients treated with tandospirone along with typical antipsychotic drugs. This indicates the potential use of tandospirone as a cognitive enhancer in mental health conditions (Sumiyoshi et al., 2001).
Antianxiety and Anti-Depressant Effects
Investigations into tandospirone's antianxiety and antidepressant effects have been conducted. A study by Evans et al. (1994) compared the behavioral effects and abuse liability of tandospirone with alprazolam, a benzodiazepine. Tandospirone showed comparable dose-related increases in subject- and observer-rated strength of drug effect to alprazolam, but with distinct subjective effects and a significantly lower abuse liability, highlighting its potential as a safer alternative for anxiety and depression treatment (Evans et al., 1994).
Application in Parkinson's Disease
Tandospirone has shown promise in treating Parkinson's disease symptoms. Ishibashi and Ohno (2004) found that tandospirone reversed catalepsy induced by the D2 antagonist haloperidol and restored spontaneous locomotor activity in rat models of Parkinson's disease, suggesting its potential in managing Parkinsonian symptoms through 5-HT1A receptor activation (Ishibashi & Ohno, 2004).
Properties
Molecular Formula |
C21H30N5O2+ |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/p+1/t15-,16+,17+,18- |
InChI Key |
CEIJFEGBUDEYSX-FZDBZEDMSA-O |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |
SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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